molecular formula C13H17FN2O2S2 B2862803 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole CAS No. 868216-82-4

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2862803
CAS No.: 868216-82-4
M. Wt: 316.41
InChI Key: DEMZIJAHYMODPK-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole is a chemical compound with a complex structure that includes a fluorophenyl group, a methylsulfanyl group, and a propylsulfonyl group attached to a dihydroimidazole ring

Preparation Methods

The synthesis of 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, including the formation of the dihydroimidazole ring and the introduction of the fluorophenyl, methylsulfanyl, and propylsulfonyl groups. Common synthetic routes may involve the use of reagents such as fluorobenzyl chloride, thiourea, and propylsulfonyl chloride under specific reaction conditions. Industrial production methods may include optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of sulfonyl groups to sulfides.

    Substitution: The compound can undergo substitution reactions, where the fluorophenyl group can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-((4-fluorobenzyl)thio)-1-(propylsulfonyl)-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

  • 2-[(4-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole
  • 2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole

These compounds share similar structural features but differ in the specific substituents attached to the dihydroimidazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S2/c1-2-9-20(17,18)16-8-7-15-13(16)19-10-11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMZIJAHYMODPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN=C1SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677403
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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